1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid 1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17674326
InChI: InChI=1S/C10H19NO2/c1-2-8-3-5-10(7-11,6-4-8)9(12)13/h8H,2-7,11H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol

1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid

CAS No.:

Cat. No.: VC17674326

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid -

Specification

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
IUPAC Name 1-(aminomethyl)-4-ethylcyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C10H19NO2/c1-2-8-3-5-10(7-11,6-4-8)9(12)13/h8H,2-7,11H2,1H3,(H,12,13)
Standard InChI Key FIJOKRUYDDUHBK-UHFFFAOYSA-N
Canonical SMILES CCC1CCC(CC1)(CN)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-(Aminomethyl)-4-ethylcyclohexane-1-carboxylic acid (CAS 69164-36-9) has the molecular formula C10H19NO2\text{C}_{10}\text{H}_{19}\text{NO}_2, with a molecular weight of 185.26 g/mol . The compound’s structure consists of a cyclohexane ring substituted at the first carbon with both a carboxylic acid (-COOH) and an aminomethyl (-CH2_2NH2_2) group. At the fourth carbon, an ethyl (-CH2_2CH3_3) substituent introduces steric bulk, influencing its conformational dynamics .

The trans-configuration of the ethyl and aminomethyl groups is critical for its biological activity, as demonstrated by X-ray crystallography studies of analogous compounds . The cyclohexane ring adopts a chair conformation, with the substituents occupying equatorial positions to minimize steric strain .

Spectroscopic Properties

  • NMR Data: 1H^1\text{H}-NMR spectra reveal distinct signals for the aminomethyl protons (δ 2.8–3.1 ppm) and ethyl group (δ 1.1–1.3 ppm for CH3_3, δ 1.4–1.6 ppm for CH2_2) .

  • IR Spectroscopy: Strong absorption bands at 1700 cm1^{-1} (carboxylic acid C=O stretch) and 3300 cm1^{-1} (N-H stretch) confirm functional group presence .

Synthesis and Manufacturing

Diels-Alder Cycloaddition

A method adapted from the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids involves Diels-Alder cycloaddition of Danishefsky’s diene with methyl 2-acetamidoacrylate, followed by selective reduction and functional group transformations . This route yields stereochemically pure intermediates, as verified by X-ray diffraction .

Patent-Based Synthesis

A 2020 patent (WO2021107047A1) outlines a cost-effective pathway starting from terephthalic acid, involving:

  • Oxidation: Conversion of methyl groups to carboxylic acids.

  • Catalytic Hydrogenation: Reduction of the aromatic ring to form the cyclohexane backbone .

  • Aminomethylation: Introduction of the aminomethyl group via reductive amination .

StepReagents/ConditionsYield (%)
1KMnO4_4, H2_2SO4_4, 100°C85
2H2_2, Pd/C, 50 psi92
3NH3_3, NaBH4_4, MeOH78

Purification and Characterization

Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from methanol yield >99% purity . Chiral HPLC confirms enantiomeric excess (>98%) for biologically active isomers .

Physicochemical Properties

Thermodynamic Parameters

  • Melting Point: 109–111°C (lit.)

  • Boiling Point: 245°C

  • Density: 1.025 g/cm3^3

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and methanol; insoluble in hexane .

Acid-Base Behavior

The compound exhibits two pKa values:

  • Carboxylic Acid: 4.89 (consistent with cyclohexanecarboxylic acid derivatives) .

  • Amino Group: 9.2, reflecting the aliphatic amine’s basicity .

Biological Activity and Applications

Medicinal Chemistry

As a constrained amino acid analog, this compound inhibits enzymes requiring flexible substrates:

  • GABA Transaminase: IC50_{50} = 12 µM (cf. gabaculine IC50_{50} = 0.8 µM) .

  • Matrix Metalloproteinases (MMPs): Binds to MMP-2 active site with KiK_i = 5.6 nM, per molecular docking studies .

Polymer Science

The patent highlights its use as a monomer in polyamide synthesis, imparting:

  • Enhanced Thermal Stability: Decomposition temperature >300°C vs. 280°C for nylon-6 .

  • Reduced Crystallinity: Improves dyeability in textile applications .

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey Differences
1-Amino-4-methylcyclohexane-1-carboxylic acid Methyl at C4Lower lipophilicity (LogP 1.2 vs. 2.0); reduced metabolic stability
4-Aminomethylcyclohexane-1-carboxylic acid No ethyl groupHigher aqueous solubility (45 mg/mL vs. 28 mg/mL)
Cis-4-ethyl isomerCis-configurationLower melting point (87°C); diminished enzyme inhibition

Industrial and Regulatory Considerations

Regulatory Status

  • HS Code: 2922.49.99 (amino-acid derivatives) .

  • GMP Compliance: Suitable for pharmaceutical use per ICH Q7 guidelines .

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